KDU731

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

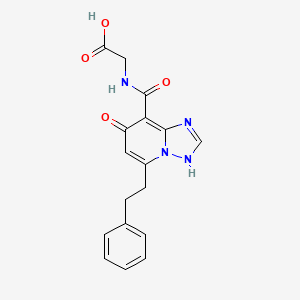

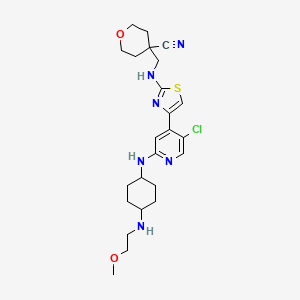

KDU731 is a pyrazolopyridine compound that has shown significant promise as an inhibitor of phosphatidylinositol-4-OH kinase (PI4K). This compound has been primarily studied for its potential to treat cryptosporidiosis, a parasitic infection caused by Cryptosporidium species, which is a leading cause of infectious diarrhea in children and immunocompromised individuals .

Applications De Recherche Scientifique

Chemistry: As a model compound for studying PI4K inhibition and its effects on cellular processes.

Biology: For understanding the role of PI4K in parasitic infections and cellular signaling pathways.

Medicine: As a potential therapeutic agent for treating cryptosporidiosis and other parasitic infections. .

Industry: Potential applications in developing new anti-parasitic drugs and improving existing treatments

Mécanisme D'action

KDU731 exerts its effects by inhibiting the enzymatic activity of phosphatidylinositol-4-OH kinase (PI4K). This inhibition disrupts the lipid kinase pathway, which is crucial for the survival and replication of Cryptosporidium parasites. By targeting PI4K, this compound effectively reduces the parasite’s ability to infect host cells and propagate, leading to a reduction in infection severity and duration .

Orientations Futures

KDU731 has shown promise in preclinical models and is currently undergoing further safety studies prior to the initiation of clinical trials . It warrants further preclinical evaluation as a drug candidate for the treatment of cryptosporidiosis . The future directions of this compound will likely involve more extensive clinical trials to evaluate its efficacy and safety in humans.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of KDU731 involves the formation of the pyrazolopyridine core through a series of chemical reactions. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of pyrazole and pyridine derivatives, followed by functional group modifications to achieve the desired pharmacological properties .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed, but they likely involve scalable chemical synthesis techniques that ensure high purity and yield. These methods would typically include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

KDU731 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.

Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to enhance the compound’s efficacy or reduce toxicity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or reduce its biological activity. These derivatives are often tested for improved efficacy and safety profiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nitazoxanide: An anti-parasitic agent used to treat cryptosporidiosis, but with limited efficacy in immunocompromised patients.

Halofuginone: Another anti-parasitic compound with a different mechanism of action.

Paromomycin: An antibiotic with activity against Cryptosporidium, but with different pharmacological properties.

Uniqueness of KDU731

This compound is unique in its high selectivity for PI4K and its potent inhibitory activity against Cryptosporidium species. It has shown a favorable safety profile and efficacy in preclinical studies, making it a promising candidate for further development as a therapeutic agent for cryptosporidiosis .

Propriétés

IUPAC Name |

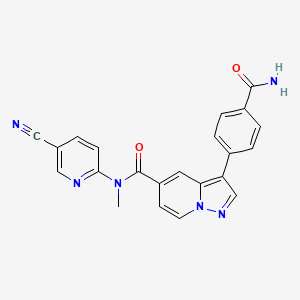

3-(4-carbamoylphenyl)-N-(5-cyanopyridin-2-yl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2/c1-27(20-7-2-14(11-23)12-25-20)22(30)17-8-9-28-19(10-17)18(13-26-28)15-3-5-16(6-4-15)21(24)29/h2-10,12-13H,1H3,(H2,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIYJNWWLQSAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=C(C=C1)C#N)C(=O)C2=CC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

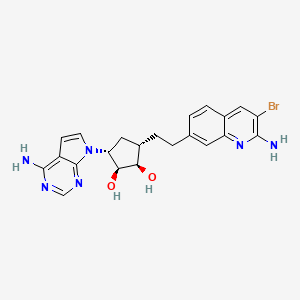

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

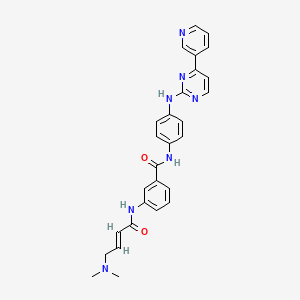

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)

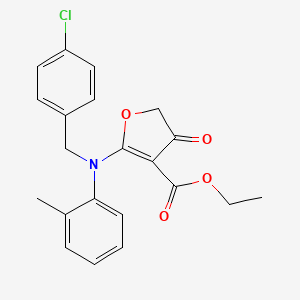

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)